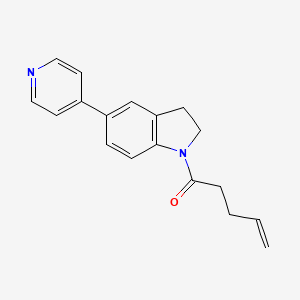
1-(5-(吡啶-4-基)吲哚啉-1-基)戊-4-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物作为抗病毒剂展现出潜力。例如:
- 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对流感 A 病毒表现出抑制活性,其中6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯尤为有效 .
- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒 B4 表现出有效的抗病毒活性 .
抗 HIV 潜力
研究人员探索了吲哚衍生物作为抗 HIV 剂。值得注意的是,含有吲哚骨架的咪唑类化合物已被研究其治疗潜力 。需要进一步的研究来充分了解其疗效。
药物发现
鉴于吲哚骨架存在于重要的合成药物分子中,探索1-(5-(吡啶-4-基)吲哚啉-1-基)戊-4-烯-1-酮用于潜在的治疗应用是合理的。其多样的生物活性暗示着未开发的治疗可能性 .
未来方向
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target receptor and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the target receptors involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound could potentially induce a variety of molecular and cellular changes depending on the specific target receptors and biological context.
生化分析
Biochemical Properties
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic derivatives . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to changes in signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Additionally, it may alter the expression of specific genes, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their activity and subsequently affecting biochemical pathways . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that excessive doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy in various biological contexts.
Subcellular Localization
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.
属性
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBTKUHPYMSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
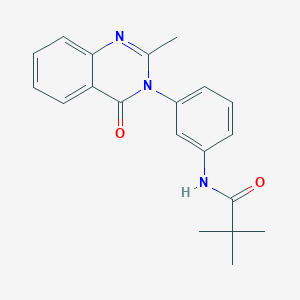
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)
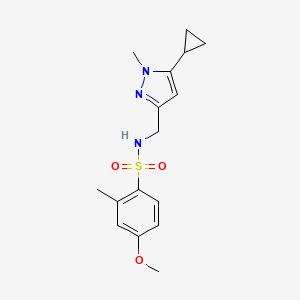
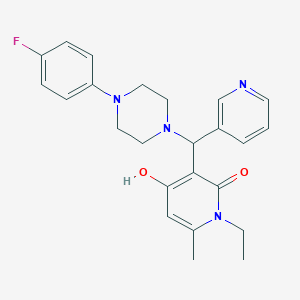
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)
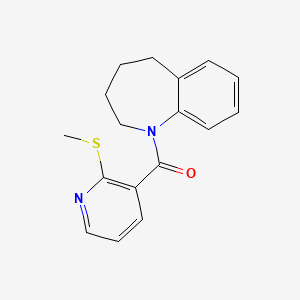

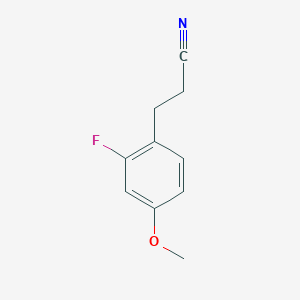
![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)
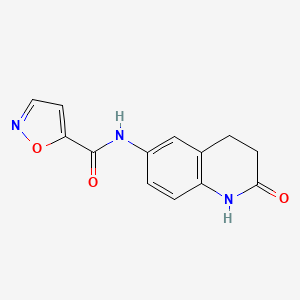

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
